Tetrabromophthalic anhydride

Catalog No.
S589251
CAS No.
632-79-1
M.F
C8Br4O3
M. Wt
463.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromophthalic anhydride

CAS Number

632-79-1

Product Name

Tetrabromophthalic anhydride

IUPAC Name

4,5,6,7-tetrabromo-2-benzofuran-1,3-dione

Molecular Formula

C8Br4O3

Molecular Weight

463.7 g/mol

InChI

InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11

InChI Key

QHWKHLYUUZGSCW-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O

solubility

Insoluble (NTP, 1992)
INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE
Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents.

Synonyms

4,5,6,7-Tetrabromo-1,3-isobenzofurandione; 4,5,6,7-Tetrabromoisobenzofuran-1,3-dione; Bromphthal; FG 4000; FireMaster PHT 4; NSC 4874; PHT 4; Saytex RB 49; Tetrabromophthalic Acid Anhydride;

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O

The exact mass of the compound Tetrabromophthalic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insol in water, alc; slightly sol in benzene; slightly sol in org solvents; sol in nitrobenzeneinsoluble in alcohol. slightly soluble in ketone, chlorinated and aromatic solvents.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabromophthalic anhydride (TBPA) is a reactive flame retardant distinguished by its high bromine content (approximately 68% by weight) and excellent thermal stability. Its anhydride functionality allows it to be chemically incorporated as a monomer into polymer backbones, such as unsaturated polyesters and epoxies. This reactive nature ensures permanent integration, preventing the migration or leaching of the flame retardant from the final product—a critical advantage over additive-type flame retardants.

Procurement Fit

1

Reactive Monomer

Covalent incorporation into unsaturated polyester, epoxy, and polyurethane backbones

2

High Br Density

Reported 68.9 wt% aromatic bromine supports permanent, non-leaching flame retardancy

3

Processing Context

Supports elevated processing temperatures; reported decomposition onset advantage vs chlorinated analogs

Direct substitution of Tetrabromophthalic anhydride with near-analogs or alternative flame retardant classes introduces significant performance and processing tradeoffs. Replacing TBPA with its chlorinated analog, Tetrachlorophthalic anhydride (TCPA), results in markedly lower flame-retardant efficiency, necessitating higher loadings that can compromise polymer properties. Opting for non-halogenated inorganic fillers, such as aluminum trihydroxide (ATH), is even more problematic; these require extremely high concentrations (often over 50% by weight) to be effective, which severely degrades mechanical strength and increases viscosity, complicating processing. Furthermore, using non-reactive, additive flame retardants creates a risk of leaching over the product's lifespan, whereas TBPA's ability to covalently bond into the polymer matrix eliminates this failure mode.

Substitution Risk

This Product

Reactive anhydride; covalent backbone integration; no surface blooming reported

Additive Brominated FRs

Phase incompatibility may reduce mechanical strength and cause surface migration over time

This Product

Aromatic bromine: reported 10–12% loading for self-extinguishing in polyester

Chlorinated Anhydrides (TCPA)

Chlorine may require approximately 2× higher halogen loading for equivalent FR rating

This Product

No detectable PBDD/PBDF at pyrolysis up to 900°C; lower reported aquatic toxicity rank

TBBPA

Multiple PBDD/PBDF congeners detected during pyrolysis; may present regulatory liability

Superior Molar Efficiency: Achieves Self-Extinguishing Properties at Half the Concentration of Chlorinated Analogs

In comparative studies on unsaturated polyester resins, bromine-containing monomers demonstrated significantly higher flame-retardant efficiency than their chlorine-containing counterparts. Formulations required only 10–12% bromine content by weight to become self-extinguishing, whereas formulations based on chlorinated monomers like tetrachlorophthalic anhydride required 20–25% chlorine content to achieve the same level of performance.

Evidence DimensionMinimum halogen concentration for self-extinguishing properties in unsaturated polyester
Target Compound Data10–12% by weight (as Bromine)
Comparator Or BaselineChlorine-based monomers (e.g., from Tetrachlorophthalic Anhydride): 20–25% by weight
Quantified DifferenceBromine is ~2x more efficient than chlorine on a weight percent basis.
ConditionsGlass fiber laminated unsaturated polyester resins.

This allows for lower loading levels of TBPA, which better preserves the original mechanical properties, processability, and color of the base polymer.

Br vs Cl FR Efficiency
Head-to-head
10–12% Br
vs 20–25% Cl
~50–60% lower halogen loading required

Bromine may support self-extinguishing at substantially lower loading than chlorine.

Reported in unsaturated polyester laminates; formulation context-dependent.

Processability Advantage: Avoids Viscosity and Mechanical Strength Degradation Caused by Inorganic Fillers

Unlike inorganic flame retardants such as aluminum trihydroxide (ATH) or magnesium dihydroxide (MDH), TBPA provides effective flame retardancy without requiring high filler loads. Inorganic FRs must often be used in concentrations exceeding 50% by weight to be effective, which adversely impacts the formulation by reducing adhesive strength and significantly increasing viscosity. As a reactive monomer, TBPA is effective at much lower concentrations, preserving the processability and mechanical integrity of the host resin.

Evidence DimensionRequired loading level for flame retardancy
Target Compound DataEffective at typical reactive monomer loadings (e.g., 10-20 wt%)
Comparator Or BaselineInorganic Flame Retardants (e.g., ATH): >50% by weight
Quantified DifferenceRequires significantly lower loading compared to inorganic alternatives.
ConditionsGeneral polymer formulation, specifically mentioned for epoxy adhesives.

Selecting TBPA ensures that critical processing parameters (like viscosity) and final product performance (like tensile strength) are not compromised by the flame retardant package.

Thermal Stability TGA
Head-to-head
313.4°C
TBPA-cured epoxy
~60°C higher decomposition onset vs TCPA (253.2°C)

Reported higher thermal decomposition onset supports elevated processing temperature context.

Tetrafunctional cardo epoxy; TGA at 10°C/min in N₂.

Precursor Suitability: Enables Synthesis of High-Value Perylene Diimide Functional Materials

Tetrabromophthalic anhydride is a critical precursor for the synthesis of symmetrically and unsymmetrically substituted perylenebis(dicarboximides), also known as perylene pigments or dyes. The four bromine atoms on the anhydride are not merely for flame retardancy in this context; they provide specific electronic and steric properties that are essential for tuning the solubility, absorption spectra, and charge-transport characteristics of the resulting perylene derivatives used in advanced applications. This makes TBPA a non-interchangeable starting material for specific high-performance organic materials.

Evidence DimensionFunctionality as a chemical intermediate
Target Compound DataKey building block for tetrabromo-substituted perylene diimides.
Comparator Or BaselineUnsubstituted or chlorinated phthalic anhydrides, which yield derivatives with different electronic and physical properties.
Quantified DifferenceQualitative difference in final product properties (color, solubility, electronic behavior).
ConditionsSynthesis of perylene-based functional materials via condensation with primary amines.

For buyers developing specialty chemicals, pigments, or organic semiconductors, the specific molecular architecture derived from TBPA is required to achieve the target performance of the final product.

PBDD/PBDF Formation
Head-to-head
None detected
TBPA at 700–900°C pyrolysis
Multiple congeners detected for TBBPA

Pyrolysis profile may support reduced dioxin-formation liability vs TBBPA.

Pyrolysis at 700, 800, and 900°C; residue analysis reported.

Zebrafish Toxicity Rank
Cross-study
Least acutely toxic among 7 BFRs with detectable toxicity
Ranked 7th of 7 (lowest toxicity)

Reported ranking may support comparative toxicological screening context.

Zebrafish embryo model; LC50 ranking: TBBPA most toxic, TBPA least.

Covalent vs Additive FR
Class-level
No leaching reported; preserved mechanical properties
Qualitative comparison in alkyd resin study

Reactive incorporation may support long-term FR retention vs additive blending.

Class-level inference; data to verify for specific polymer systems.

Formulating High-Performance Unsaturated Polyester and Vinyl Ester Resins

For applications requiring stringent fire safety standards, such as a UL 94 V-0 rating, without compromising the mechanical integrity of the final composite. The high efficiency of TBPA allows formulators to meet these standards with minimal loading, preserving the resin's inherent strength and processing characteristics, which is critical in construction, automotive, and electrical components.

Manufacturing High-Reliability Epoxy Resins for Electronics

As a reactive monomer, TBPA is an ideal choice for epoxy laminates used in printed wiring boards and for the encapsulation of electronic components. Its covalent integration into the polymer matrix prevents migration, ensuring stable, long-term dielectric properties and flame retardancy, which are essential for the reliability and safety of electronic devices.

Synthesizing Advanced Perylene-Based Functional Dyes and Pigments

Serves as a mission-critical starting material for chemists synthesizing high-performance perylene diimide (PDI) derivatives. The specific electronic properties imparted by the bromine substituents are leveraged to create specialty materials for applications in organic electronics, high-stability industrial pigments, and panchromatic light-harvesting arrays.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature epoxy molding compounds
Thermal decomposition onset context
TGA profile vs chlorinated anhydride hardeners; lead-free soldering thermal compatibility
Non-leaching FR polyester resins
Covalent backbone incorporation
Leaching resistance vs additive FR systems; sustained UL-94 rating context
Reduced-hazard PU foam formulations
Pyrolysis product profile and aquatic toxicity rank
Absence of PBDD/PBDF formation context; comparative BFR toxicity screening review
High-efficiency FR thermoplastics
Halogen loading efficiency ratio
Minimum Br content for target UL-94 rating; impact on mechanical and flow properties

Physical Description

Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992)
DryPowder

Color/Form

NEEDLES FROM ACETIC ACID-XYLENE
Pale yellow crystalline solid

XLogP3

4.1

Melting Point

535.1 to 536.9 °F (NTP, 1992)
275.0 °C
279.5-280.5 °C

UNII

Q8E543QKMK

GHS Hazard Statements

Aggregated GHS information provided by 527 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 441 of 527 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 86 of 527 companies with hazard statement code(s):;
H317 (94.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

632-79-1

Wikipedia

Tetrabromophthalic anhydride

Methods of Manufacturing

3,4,5,6-Tetrabromophthalic anhydride can be prepared by reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide in the presence of catalytic amounts of iodine or in chlorosulfonic acid containing a small amount of sulfur.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: ACTIVE

Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry

Sanwang Li, Balázs Klencsár, Lieve Balcaen, Filip Cuyckens, Frederic Lynen, Frank Vanhaecke
PMID: 28050907   DOI: 10.1021/acs.analchem.6b04388

Abstract

Quantitative determination of the candidate drug molecule and its metabolites in biofluids and tissues is an inevitable step in the development of new pharmaceuticals. Because of the time-consuming and expensive nature of the current standard technique for quantitative metabolite profiling, i.e., radiolabeling followed by high-performance liquid chromatography (HPLC) with radiodetection, the development of alternative methodologies is of great interest. In this work, a simple, fast, sensitive, and accurate method for the quantitative metabolite profiling of an amino group containing drug (levothyroxine) and its metabolites in human plasma, based on precolumn derivatization followed by HPLC-inductively coupled plasma mass spectrometry (ICPMS), was developed and validated. To introduce a suitable "heteroelement" (defined here as an element that is detectable with ICPMS), an inexpensive and commercially available reagent, tetrabromophthalic anhydride (TBPA) was used for the derivatization of free NH
-groups. The presence of a known number of I atoms in both the drug molecule and its metabolites enabled a cross-validation of the newly developed derivatization procedure and quantification based on monitoring of the introduced Br. The formation of the derivatives was quantitative, providing a 4:1 stoichiometric Br/NH
ratio. The derivatives were separated via reversed-phase HPLC with gradient elution. Bromine was determined via ICPMS at a mass-to-charge ratio of 79 using H
as a reaction gas to ensure interference-free detection, and iodine was determined at a mass-to-charge ratio of 127 for cross-validation purposes. The method developed shows a fit-for-purpose accuracy (recovery between 85% and 115%) and precision (repeatability <15% RSD). The limit of quantification (LoQ) for Br was approximately 100 μg/L.


Carbonic anhydrase activators. Part 24. High affinity isozymes I, II and IV activators, derivatives of 4-(4-chlorophenylsulfonylureido-amino acyl)ethyl-1H-imidazole

A Scozzafava, C T Supuran
PMID: 10699381   DOI: 10.1016/s0928-0987(99)00086-x

Abstract

N-1-Tritylsulfenyl histamine was synthesized by reaction of histamine (Hst) with tetrabromophthalic anhydride followed by protection of its imidazole moiety with tritylsulfenyl chloride. After hydrazinolysis, it afforded a key intermediate which was derivatized at the aminoethyl group in order to obtain new types of activators of the zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1). Reaction of the key intermediate with 4-chlorophenylsulfonylureido amino acids (cpu-AA) in the presence of carbodiimides afforded, after deprotection of the imidazolic nitrogen atom, a series of compounds with the general formula cpu-AA-Hst (cpu, 4-ClC(6)H(4)SO(2)NHCO). Some structurally related dipeptide derivatives with the general formula cpu-AA1-AA2-Hst (AA, AA1 and AA2 represent amino acyl moieties) were also prepared by a strategy similar to that applied for the amino acyl compounds mentioned above. The new derivatives proved to be efficient activators of three CA isozymes. Best activity was detected against hCA I and bCA IV, for which some of the new compounds showed affinities in the 1-10 nM range (h, human; b, bovine isozymes). hCA II, on the other hand, was less prone to activation by the new derivatives, which possessed affinities around 20-50 nM for this isozyme. This new class of CA activators might lead to the development of drugs/diagnostic agents for CA deficiency syndrome, a genetic disease of bone, brain and kidneys.


Polybrominated diphenyl ether (PBDE) flame retardants

F Rahman, K H Langford, M D Scrimshaw, J N Lester
PMID: 11482396   DOI: 10.1016/s0048-9697(01)00852-x

Abstract

Polybrominated diphenyl ether, PBDE, flame retardants are now a world-wide pollution problem reaching even remote areas. They have been found to bioaccumulate and there are concerns over the health effects of exposure to PBDEs, they also have potential endocrine disrupting properties. They are lipophilic compounds so are easily removed from the aqueous environment and are predicted to sorb onto sediments and particulate matter or to fatty tissue, aiding their distribution throughout the environment. PBDEs are structurally similar to PCBs and DDT and, therefore, their chemical properties, persistence and distribution in the environment follow similar patterns. Concentrations of PBDEs found in environmental samples are now higher than those of PCBs. Evidence to date demonstrates that PBDEs are a growing problem in the environment and concern over their fate and effects is warranted. The manufacture of reactive and additive flame retardants is briefly discussed and their fate and behaviour in the environment is assessed. PBDE toxicology is reviewed and methods of analysis are evaluated.


Nonmutagenicity of tetrabromophthalic anhydride and tetrabromophthalic acid in the ames Salmonella/microsome mutagenicity test

J T Macgregor, M Friedman
PMID: 339076   DOI: 10.1016/0027-5107(77)90245-7

Abstract




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